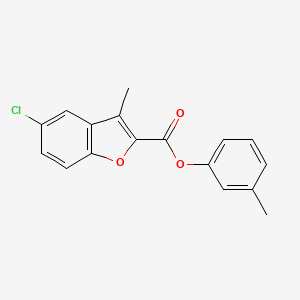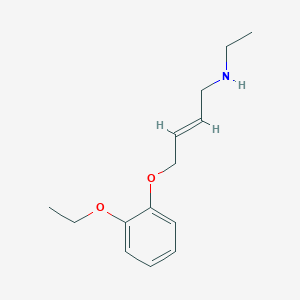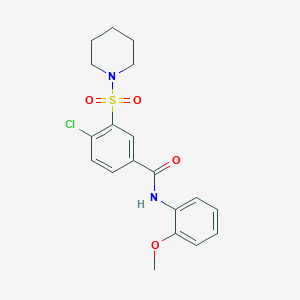
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DNG-3121 and is used in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride blocks the uptake of glycine by GlyT2, leading to an increase in extracellular glycine levels. This, in turn, enhances the activation of glycine receptors, which are involved in the modulation of synaptic transmission and plasticity. The mechanism of action of N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride has been extensively studied using electrophysiological and biochemical techniques.
Biochemical and Physiological Effects:
The blockade of GlyT2 by N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride leads to an increase in extracellular glycine levels, which enhances the activation of glycine receptors. This, in turn, modulates synaptic transmission and plasticity, leading to various biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of locomotor activity, and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride is a potent and selective blocker of GlyT2, making it a valuable tool for studying the role of glycine in synaptic transmission and plasticity. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride.
Orientations Futures
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride has great potential for future research in various fields. Some of the possible future directions include the development of new compounds that target GlyT2 with higher selectivity and potency, the investigation of the role of glycine in neurological disorders such as schizophrenia and epilepsy, and the exploration of the therapeutic potential of GlyT2 inhibitors in the treatment of these disorders. Additionally, the use of N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride in combination with other compounds could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride involves the reaction of N,N-dimethylglycine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. The purity and yield of the compound depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as a selective blocker of the glycine transporter subtype 2 (GlyT2), which is involved in the regulation of glycine levels in the central nervous system. Glycine is an important neurotransmitter that plays a crucial role in the modulation of synaptic transmission and plasticity.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-12(2)7-10(14)11-8-4-3-5-9(6-8)13(15)16;/h3-6H,7H2,1-2H3,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYIKLOGBORAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)

![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4974861.png)
![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)

![3-chloro-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)
